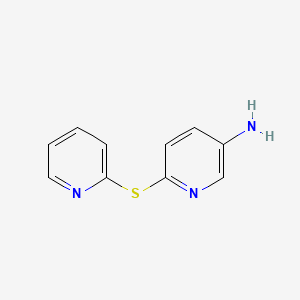

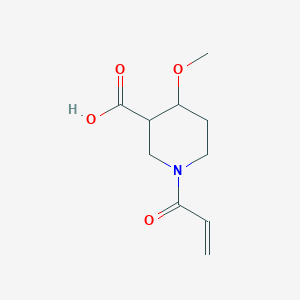

![molecular formula C19H17N5 B2743325 5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900281-65-4](/img/structure/B2743325.png)

5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学的研究の応用

Synthesis and Chemical Properties

Research has developed various methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which include microwave-assisted cyclocondensation, reactions under ultrasound irradiation, and novel multicomponent synthesis techniques. These methods highlight the compound's versatility in forming structurally diverse heterocycles, which are essential for further application in medicinal chemistry and material science. Notably, the use of ultrasound and microwave irradiation has been shown to enhance the efficiency and yield of these synthetic processes (Deohate & Palaspagar, 2020), (Kaping, Helissey, & Vishwakarma, 2020).

Biological Activities

The pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds exhibit significant bioactivity due to their ability to interact with various biological targets. For instance, they have been tested against different cancer cell lines, demonstrating potential as anticancer agents. The modification of these molecules through various synthetic strategies can lead to enhanced biological activities, opening new avenues for drug development (Rahmouni et al., 2016), (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Several studies have demonstrated the antimicrobial and anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives, indicating their usefulness in treating various infections and inflammatory conditions. The structural diversity of these compounds allows for the modulation of their bioactivity, making them valuable candidates for developing new therapeutic agents (Sirakanyan et al., 2021), (El-Dean et al., 2016).

作用機序

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions , suggesting that this compound may also target purine-related enzymes or receptors.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines, which this compound is a derivative of, can interact with their targets via an addition–elimination mechanism . This involves bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Biochemical Pathways

Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it’s plausible that this compound could affect purine metabolism and related biochemical pathways.

Pharmacokinetics

The compound’s predicted properties such as boiling point (4272±250 °C), density (1239±006 g/cm3), and acidity coefficient (pKa 278±010) are provided . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects could be due to the compound’s interaction with its targets and its influence on biochemical pathways.

特性

IUPAC Name |

5,6-dimethyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-13-14(2)22-19-17(15-6-4-3-5-7-15)12-21-24(19)18(13)23-16-8-10-20-11-9-16/h3-12H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYISACPMRIZGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

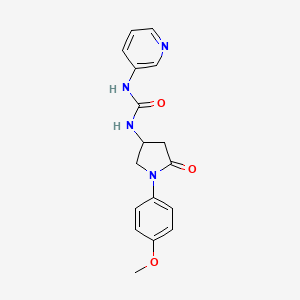

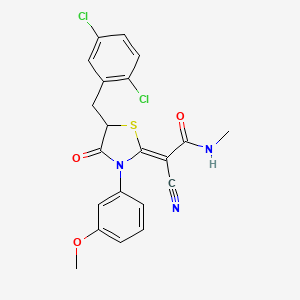

![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)

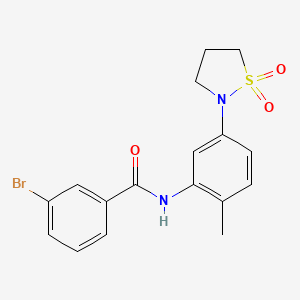

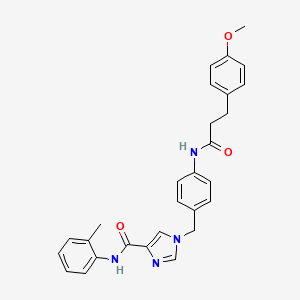

![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

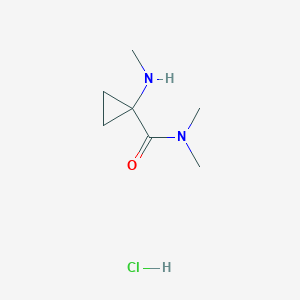

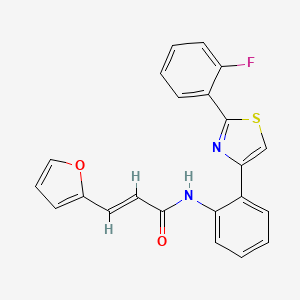

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2743250.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)